

Technical Guide: Structure-Activity Relationship (SAR) of -Methyl-2-Fluorophenylalanine Derivatives

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Compound of Interest

Compound Name:	(R)-2-Amino-2-(2-fluorophenyl)propanoic acid
CAS No.:	1213572-60-1
Cat. No.:	B3222549

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Executive Summary: The Strategic Value of -Me-2-F-Phe[1]

In the development of amino acid-based radiotracers and chemotherapeutics,

-methyl-2-fluorophenylalanine (2-F-FAMP) represents a pinnacle of rational drug design. It addresses the two primary failure modes of phenylalanine analogs in oncology: rapid metabolic degradation and poor transporter selectivity.

By combining

-methylation (which blocks monoamine oxidase and transaminase activity) with ortho-fluorination (which modulates lipophilicity and steric fit), this scaffold achieves high affinity for the System L amino acid transporter 1 (LAT1/SLC7A5) while minimizing background uptake in healthy tissue. This guide dissects the structure-activity relationships (SAR) that make this molecule a gold standard for glioma imaging and a template for therapeutic delivery.

Structural Rationale & SAR Analysis

The design of

-methyl-2-fluorophenylalanine is not arbitrary; it is a synergistic combination of two specific modifications to the phenylalanine backbone.

The -Methyl "Armor"

The introduction of a methyl group at the

-carbon is the primary determinant of metabolic stability.

- Mechanism: It creates a quaternary center, eliminating the

-proton required for abstraction by Monoamine Oxidases (MAO) and Aromatic L-Amino Acid Decarboxylase (AADC).
- Result: The biological half-life is extended from minutes (native phenylalanine) to hours, allowing for high-contrast PET imaging or sustained therapeutic effect.
- Conformational Effect: The gem-disubstitution restricts the rotation of the

and

angles, pre-organizing the molecule into a conformation often preferred by the LAT1 binding pocket.

The 2-Fluoro (Ortho) Effect

Positioning the fluorine atom at the ortho (2-) position, rather than meta (3-) or para (4-), is critical for LAT1 selectivity.

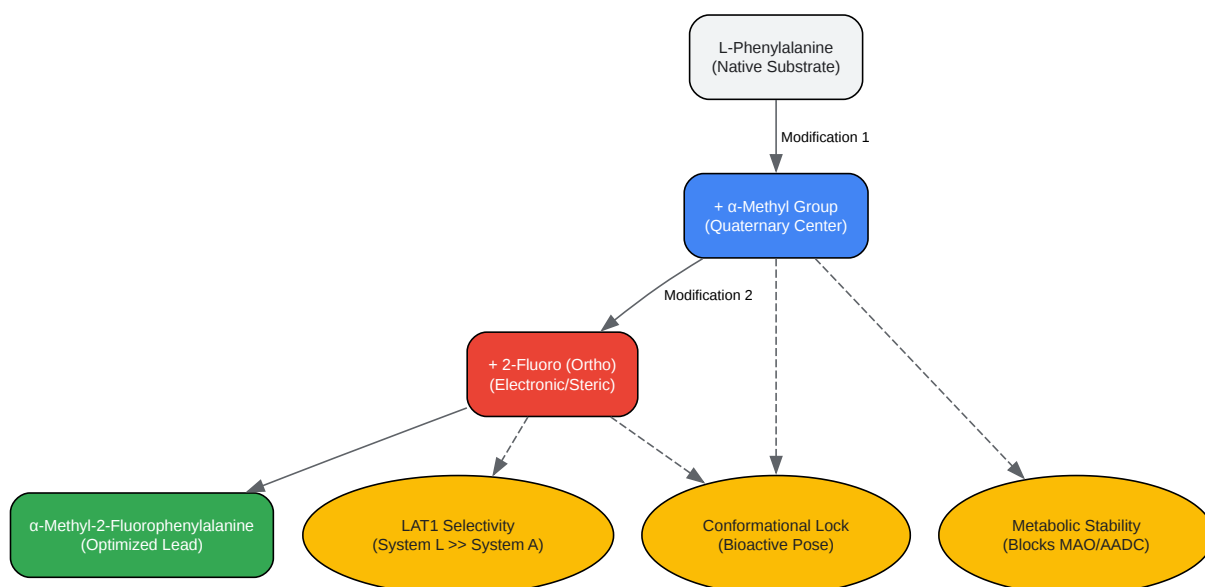
- Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). However, at the ortho position, it imposes a specific rotational barrier that aligns the phenyl ring for optimal

stacking within the transporter pore.

- **Metabolic Blocking:** The 2-position is a common site for enzymatic hydroxylation. Fluorine substitution blocks this pathway.
- **Electronic Modulation:** The strong electronegativity of fluorine () at the ortho position pulls electron density, modulating the quadrupole moment of the aromatic ring. This reduces non-specific binding to System A transporters, enhancing LAT1 specificity.

SAR Visualization

The following diagram illustrates the logical flow of structural modifications and their biological consequences.



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Figure 1: SAR logic flow. The

-methyl group confers stability, while the 2-fluoro substitution drives selectivity and conformation.

Comparative Data: Fluorine Positioning

The position of the fluorine atom drastically alters the transport kinetics (

) and affinity (

). The table below summarizes the general trends observed in LAT1-targeting phenylalanine derivatives.

Feature	2-Fluoro (Ortho)	3-Fluoro (Meta)	4-Fluoro (Para)	Native Phe
LAT1 Affinity ()	High ()	Moderate	High	High
LAT1 Selectivity	Excellent	Good	Moderate	Poor (Transported by LAT2)
Metabolic Stability	High (Blocks hydroxylation)	Moderate	Moderate	Low
Tumor/Background Ratio	High	Moderate	Moderate	Low
Primary Utility	Glioma Imaging / Therapy	General Tumor Imaging	Pancreatic Imaging	N/A

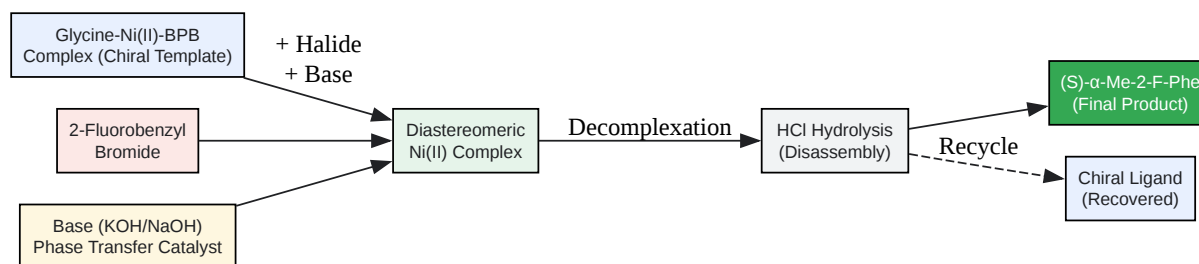
Note: 2-Fluoro analogs often exhibit lower uptake in inflammatory cells compared to 4-fluoro analogs, a crucial advantage in distinguishing tumor recurrence from radiation necrosis.

Synthetic Protocol: Asymmetric Alkylation

To produce the biologically active (S)-enantiomer, we utilize Ni(II)-Schiff Base Asymmetric Alkylation. This method is superior to enzymatic resolution for

-methyl amino acids due to the steric hindrance that often inhibits enzymes.

Reaction Pathway Diagram



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Figure 2: Thermodynamic control via Ni(II) complex ensures high enantiomeric excess (>98% ee).

Detailed Methodology

Reagents:

- (S)-BPB-Ni(II)-Glycine complex (Belokon's Glycine Equivalent)
- 2-Fluorobenzyl bromide^[1]
- Potassium hydroxide (KOH)
- Acetonitrile (MeCN) or DMF

Step-by-Step Protocol:

- Complex Activation: Dissolve the Ni(II)-Glycine complex (1.0 eq) in MeCN under an inert atmosphere ().
- Alkylation: Add 2-fluorobenzyl bromide (1.2 eq) and finely powdered KOH (5.0 eq).

- Reaction: Stir vigorously at room temperature for 2–4 hours. The color will shift from red to a deeper red/brown, indicating the formation of the alkylated complex.
 - Quality Control: Monitor via TLC (SiO₂, CHCl₃:Acetone 5:1). The diastereomeric excess (de) is typically >90% at this stage due to the thermodynamic preference of the benzyl group to avoid steric clash with the proline ring of the ligand.
- Quench & Hydrolysis: Pour the mixture into ice water, filter the precipitate, and wash with water. Dissolve the solid in MeOH and add 3N HCl. Reflux for 30 minutes. The solution will turn green (release of).
- Purification:
 - Neutralize with .
 - Pass through a cation exchange column (Dowex 50W). Elute the amino acid with 2N .
 - The chiral ligand (BPB) is recovered by extraction with DCM before the ion exchange step.
- Final Yield: Recrystallize from Ethanol/Water to obtain (S)-
-methyl-2-fluorophenylalanine as a white crystalline solid.

Biological Validation: LAT1 Transport Assay

To verify the SAR hypothesis (LAT1 selectivity), a competitive inhibition assay using *Xenopus* oocytes or LAT1-overexpressing cell lines (e.g., F98 glioma) is required.

Protocol: Competitive Inhibition (cis-inhibition)

Objective: Determine the

of the new derivative against a standard LAT1 substrate (

-Leucine or

-Phenylalanine).

- Cell Preparation: Culture F98 glioma cells in DMEM. Wash 3x with Choline-Cl uptake buffer (sodium-free to exclude System A transport).

- Substrate Mix: Prepare a solution containing 1

-Leucine (the probe) and varying concentrations (0.1

– 1000

) of the test compound (

-Me-2-F-Phe).

- Incubation: Add buffer to cells and incubate for 1 minute at 37°C. (Short time is critical to measure initial rate of transport).
- Termination: Aspirate buffer and immediately wash with ice-cold PBS containing high-concentration unlabeled leucine (to stop efflux).
- Lysis & Counting: Lyse cells with 0.1N NaOH and measure radioactivity via liquid scintillation counting.
- Analysis: Plot % Inhibition vs. Log[Concentration].
 - Success Criterion:

indicates high affinity.
 - Selectivity Check: Repeat assay in the presence of BCH (System L inhibitor) and MeAIB (System A inhibitor). The compound should be inhibitable by BCH but not by MeAIB.

References

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